2-Phenylethyl 3-phenylprop-2-enoate
2-Phenylethyl 3-phenylprop-2-enoate
2-Phenylethyl 3-phenyl-2-propenoate, also known as beta -phenethyl cinnamate or cinnamic acid, phenethyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. 2-Phenylethyl 3-phenyl-2-propenoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-phenylethyl 3-phenyl-2-propenoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl 3-phenyl-2-propenoate has a balsam, foliage, and heavy taste.
Brand Name:
Vulcanchem
CAS No.:
103-53-7
VCID:
VC0089772
InChI:
InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
SMILES:
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
Molecular Formula:
C17H16O2
Molecular Weight:
252.31 g/mol
2-Phenylethyl 3-phenylprop-2-enoate
CAS No.: 103-53-7
Main Products
VCID: VC0089772
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
CAS No. | 103-53-7 |
---|---|
Product Name | 2-Phenylethyl 3-phenylprop-2-enoate |
Molecular Formula | C17H16O2 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | 2-phenylethyl (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ |
Standard InChIKey | MJQVZIANGRDJBT-VAWYXSNFSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 |
Melting Point | Mp 57-59 ° 57-59°C |
Physical Description | Solid White crystals, heavy balsamic-like rosy odou |
Description | 2-Phenylethyl 3-phenyl-2-propenoate, also known as beta -phenethyl cinnamate or cinnamic acid, phenethyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. 2-Phenylethyl 3-phenyl-2-propenoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-phenylethyl 3-phenyl-2-propenoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl 3-phenyl-2-propenoate has a balsam, foliage, and heavy taste. |
Solubility | insoluble in water; soluble in oils moderately soluble (in ethanol) |
PubChem Compound | 5369459 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume